

# A Head-to-Head Comparison of aWCK-5153 and Other β-Lactam Enhancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates novel therapeutic strategies.  $\beta$ -lactam enhancers, a class of compounds that potentiate the activity of  $\beta$ -lactam antibiotics, represent a significant advancement in combating drug-resistant Gram-negative bacteria. This guide provides a detailed, data-driven comparison of a**WCK-5153**, a novel  $\beta$ -lactam enhancer, with its close analog zidebactam and the established  $\beta$ -lactamase inhibitor avibactam.

aWCK-5153 and zidebactam are novel bicyclo-acyl hydrazide (BCH) derivatives of the diazabicyclooctane (DBO) scaffold.[1] Unlike traditional  $\beta$ -lactamase inhibitors that primarily function by inactivating  $\beta$ -lactamase enzymes, these molecules act as  $\beta$ -lactam enhancers. Their principal mechanism of action is the high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[2][3] This inhibition of PBP2 leads to the formation of non-viable spherical cells (spheroplasts) and synergistically enhances the activity of partner  $\beta$ -lactams that may target other PBPs, such as PBP3.[2]

## **Quantitative Performance Data**

The following tables summarize the available in vitro data for a**WCK-5153** and comparator compounds. Direct head-to-head studies across a wide range of pathogens are limited; therefore, data from various studies are presented to provide a comparative overview.

## Table 1: Penicillin-Binding Protein 2 (PBP2) Inhibition



This table compares the 50% inhibitory concentrations (IC<sub>50</sub>) of a**WCK-5153** and other  $\beta$ -lactam enhancers against PBP2 from various bacterial species. Lower IC<sub>50</sub> values indicate higher binding affinity.

| Compound                  | Organism                                   | PBP2 IC₅₀ (µg/mL)                         | Citation(s) |
|---------------------------|--------------------------------------------|-------------------------------------------|-------------|
| aWCK-5153                 | Acinetobacter<br>baumannii                 | 0.01                                      | [3]         |
| Pseudomonas<br>aeruginosa | Not specified, but noted for high affinity | [2]                                       |             |
| Klebsiella<br>pneumoniae  | 0.07 ± 0.03                                | [1]                                       |             |
| Zidebactam                | Acinetobacter<br>baumannii                 | 0.01                                      | [3]         |
| Pseudomonas<br>aeruginosa | Not specified, but noted for high affinity | [2]                                       |             |
| Klebsiella<br>pneumoniae  | 0.08 ± 0.02                                | [1]                                       |             |
| Avibactam                 | Pseudomonas<br>aeruginosa                  | 1.1                                       | [4]         |
| Escherichia coli          | 0.92                                       | [4]                                       |             |
| Staphylococcus aureus     | 51                                         | [4]                                       |             |
| Imipenem                  | Acinetobacter<br>baumannii                 | 0.07-0.08 (approx.)                       | [3]         |
| Meropenem                 | Acinetobacter<br>baumannii                 | Comparable to<br>aWCK-<br>5153/Zidebactam | [3]         |

Table 2: In Vitro Activity (MIC) of  $\beta$ -Lactam Combinations



This table presents the Minimum Inhibitory Concentration (MIC) values for  $\beta$ -lactam antibiotics when combined with  $\beta$ -lactam enhancers against various bacterial strains. The MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

## Against P. aeruginosa

| Combination                   | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | % Susceptible          | Citation(s) |
|-------------------------------|---------------|---------------------------|------------------------|-------------|
| Cefepime/Zideba<br>ctam (1:1) | 1             | 4                         | 99.5% (at ≤8<br>μg/mL) | [5]         |
| Cefepime/Zideba<br>ctam (2:1) | 2             | 8                         | 96.0% (at ≤8<br>μg/mL) | [5]         |
| Ceftazidime/Avib<br>actam     | >128          | >128                      | 26.3%                  | [6]         |
| Imipenem/Releb                | >128          | >128                      | 17.2%                  | [6]         |

## Against MBL-producing K. pneumoniae

| Combination                         | Fold Reduction in β-<br>Lactam MIC | Citation(s) |
|-------------------------------------|------------------------------------|-------------|
| Cefepime + aWCK-5153 (4<br>μg/mL)   | >4                                 | [1]         |
| Aztreonam + aWCK-5153 (4<br>μg/mL)  | >32                                | [1]         |
| Cefepime + Zidebactam (4<br>μg/mL)  | >4                                 | [1]         |
| Aztreonam + Zidebactam (4<br>μg/mL) | >32                                | [1]         |

## Against Carbapenem-Resistant A. baumannii



| Combination                         | Fold Reduction in β-<br>Lactam MIC | Citation(s) |
|-------------------------------------|------------------------------------|-------------|
| Cefepime + aWCK-5153 (8<br>μg/mL)   | 4                                  | [3][7]      |
| Sulbactam + aWCK-5153 (8<br>μg/mL)  | 8                                  | [3][7]      |
| Cefepime + Zidebactam (8<br>μg/mL)  | 4                                  | [3][7]      |
| Sulbactam + Zidebactam (8<br>μg/mL) | 8                                  | [3][7]      |

## **Table 3: Time-Kill Kinetics**

Time-kill assays evaluate the rate of bacterial killing over time. Bactericidal activity is typically defined as a  $\geq 3$ -log<sub>10</sub> reduction in bacterial count.

| Combination                                           | Organism(s)                                         | Observation                                                    | Citation(s) |
|-------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------|-------------|
| Cefepime or Aztreonam + aWCK- 5153/Zidebactam         | MBL-producing K. pneumoniae                         | 1 to >3 log10 kill                                             | [1]         |
| Cefepime + aWCK-<br>5153/Zidebactam (at<br>0.25x MIC) | OXA-23-producing A. baumannii                       | Sustained bactericidal activity (>3 log10 kill)                | [3]         |
| Ceftazidime/Avibacta<br>m                             | ESBL, KPC, AmpC-<br>producing<br>Enterobacteriaceae | ≥3-log10 decrease at 6 hours                                   | [8]         |
| Ceftazidime/Avibacta<br>m                             | P. aeruginosa                                       | 2-log <sub>10</sub> reduction at 6<br>hours in 3 of 6 isolates | [8]         |

## **Mechanism of Action and Experimental Workflows**



The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.



Click to download full resolution via product page

Caption: Synergistic mechanism of a**WCK-5153** and a partner  $\beta$ -lactam.



Click to download full resolution via product page

Caption: Experimental workflow for MIC determination by broth microdilution.





Click to download full resolution via product page

Caption: Experimental workflow for a time-kill kinetics assay.



## **Experimental Protocols**

# Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

#### Materials:

- Sterile 96-well microtiter plates
- · Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Stock solutions of test compounds (e.g., aWCK-5153, partner β-lactam)
- Spectrophotometer

### Procedure:

- Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Serial Dilution: The test compounds are serially diluted (typically two-fold) in CAMHB across the rows of the 96-well plate. For combination testing, one compound is serially diluted in the presence of a fixed concentration of the second compound.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.



## **Time-Kill Kinetics Assay**

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

#### Materials:

- · Bacterial culture in logarithmic growth phase
- Appropriate broth medium (e.g., CAMHB)
- Test compounds at desired concentrations (often multiples of the MIC)
- Sterile saline for dilutions
- Agar plates
- · Incubator with shaking capabilities

#### Procedure:

- Inoculum Preparation: A starting inoculum of approximately 5 x 10<sup>5</sup> to 1 x 10<sup>6</sup> CFU/mL is prepared in the test broth.
- Exposure: The test compound(s) are added to the bacterial culture at the specified concentrations. A growth control without any antibiotic is included.
- Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- Quantification: The samples are serially diluted in sterile saline and plated on agar plates.
- Colony Counting: After incubation of the plates, the number of colony-forming units (CFU) is counted.
- Data Analysis: The results are expressed as log<sub>10</sub> CFU/mL. A time-kill curve is generated by plotting the log<sub>10</sub> CFU/mL against time. Bactericidal activity is generally defined as a ≥3-log<sub>10</sub> (99.9%) reduction in CFU/mL from the initial inoculum.



## Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of a compound to specific PBPs.

#### Materials:

- Bacterial membrane preparations containing PBPs
- Bocillin FL (a fluorescent penicillin derivative)
- Test compounds at various concentrations
- SDS-PAGE apparatus
- Fluorescence imaging system

#### Procedure:

- Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to obtain membrane fractions rich in PBPs.
- Competitive Binding: The membrane preparations are incubated with increasing concentrations of the test compound (e.g., aWCK-5153) to allow for binding to the PBPs.
- Fluorescent Labeling: Bocillin FL is then added to the mixture. It will bind to the PBPs that are not already occupied by the test compound.
- SDS-PAGE: The proteins in the membrane preparations are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Fluorescence Detection: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.
- IC50 Determination: The IC50 is calculated as the concentration of the test compound that results in a 50% reduction in the fluorescence intensity of the Bocillin FL-labeled PBP band, compared to a control without the test compound.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of aWCK-5153 and Other β-Lactam Enhancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611804#awck-5153-head-to-head-comparison-with-other-lactam-enhancers]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com